molecular formula C13H12BrNO2S B5750604 N-(2-bromophenyl)-1-phenylmethanesulfonamide

N-(2-bromophenyl)-1-phenylmethanesulfonamide

Cat. No.: B5750604
M. Wt: 326.21 g/mol
InChI Key: GAXYQWMFLSAFMB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom attached to a phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-bromoaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-bromoaniline+benzenesulfonyl chlorideThis compound\text{2-bromoaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 2-bromoaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Buchwald-Hartwig reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-aryl sulfonamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of sulfonamide-based drugs with potential antibacterial or anticancer properties.

    Biological Studies: The compound can be used to study the effects of sulfonamides on various biological pathways and targets.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The bromine atom can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-phenylmethanesulfonamide
  • N-(2-fluorophenyl)-1-phenylmethanesulfonamide
  • N-(2-iodophenyl)-1-phenylmethanesulfonamide

Uniqueness

N-(2-bromophenyl)-1-phenylmethanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications.

Properties

IUPAC Name

N-(2-bromophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXYQWMFLSAFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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